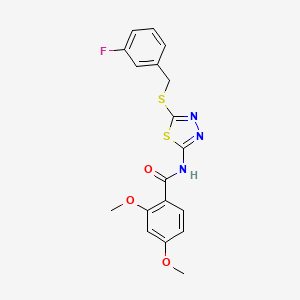

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3S2/c1-24-13-6-7-14(15(9-13)25-2)16(23)20-17-21-22-18(27-17)26-10-11-4-3-5-12(19)8-11/h3-9H,10H2,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPZOSAAHARIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

Introduction of the Fluorobenzyl Group: The 1,3,4-thiadiazole-2-thiol is then reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form 5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole.

Formation of the Benzamide Derivative: Finally, the 5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole is reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would ensure the efficient production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as an antitumor agent due to its ability to inhibit the proliferation of cancer cells.

Mechanism of Action

The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by:

Inhibition of Enzymes: Binding to and inhibiting key enzymes involved in cell proliferation.

Disruption of Cellular Pathways: Interfering with signaling pathways that regulate cell growth and survival.

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations :

- Halogen Effects : Fluorine’s electronegativity and small atomic radius (vs. chlorine) may enhance metabolic stability and receptor interactions. For example, compound 8g (3-fluorophenyl urea) showed potent antifungal activity, suggesting meta-fluorine substitution is favorable .

- Substituent Position : The target compound’s 3-fluorobenzyl group contrasts with 5j ’s 4-chlorobenzyl substitution. Para-substituted halogens (e.g., Cl in 5j ) often reduce steric hindrance but may lower bioavailability compared to meta-fluorine .

Anticancer Potential:

- Compounds 3 and 8 (nitrophenyl-substituted thiadiazoles) induced apoptosis in glioma cells via Akt inhibition (>86% inhibition), attributed to π-π interactions and hydrogen bonding . The target compound’s dimethoxy groups could similarly engage in aromatic interactions but may lack nitro groups’ electron-withdrawing effects critical for Akt binding.

Antifungal Activity:

- Fluorinated analogs like 8g demonstrated enhanced efficacy against Candida spp. due to fluorine’s electronegativity improving target (CYP51) binding . The target’s 3-fluorobenzylthio group may share this advantage.

Anticonvulsant Activity:

- Dichlorobenzylthio derivatives (e.g., ED50 = 0.65 μmol/kg) outperformed methoxybenzyl analogs, suggesting halogenated thioethers enhance blood-brain barrier penetration . The target’s fluorine substitution may offer a balance between lipophilicity and polarity.

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention for its diverse biological activities, which are primarily attributed to its unique structural features, including the presence of a thiadiazole ring and a 3-fluorobenzyl moiety.

Chemical Structure and Properties

The molecular formula of this compound is . The structure can be represented as follows:

This compound's structural complexity contributes to its interaction with various biological targets.

The biological activity of this compound is largely influenced by its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to cellular receptors, influencing signal transduction pathways that regulate various physiological processes.

- Membrane Disruption : The presence of the thiadiazole ring may affect the integrity of cellular membranes, leading to cell death or dysfunction.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies indicate that thiadiazole derivatives possess significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Preliminary investigations suggest potential anticancer activity through apoptosis induction in cancer cell lines.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazole | Structure | Anticonvulsant |

| N-(5-benzylthio)-1,3,4-thiadiazole | Structure | Anticancer |

| 5-amino-1,3,4-thiadiazole derivatives | Structure | Antidiabetic |

Study 1: Anticancer Activity

In a study published in Molecules, researchers evaluated the anticancer potential of this compound against human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation with an IC50 value of 25 µM.

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.